Superior NOX1 Binding Affinity vs. Non-Benzothiadiazole Core Inhibitors
Within the Genkyotex amido thiadiazole patent family, compounds bearing the 2,1,3-benzothiadiazole core achieve strong binding to human NOX1. Although the specific Ki/IC50 for N-(3-(pyridin-2-yloxy)benzyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has not been publicly disclosed in isolation, structurally analogous patent examples (e.g., Example 52) demonstrate a Ki of 18 nM against NOX1 under standardized fluorescent assay conditions [1]. In contrast, the clinical-stage dual NOX1/NOX4 inhibitor Setanaxib (GKT137831), which employs a distinct pyrazolopyridine core, exhibits a significantly weaker Ki of 140 ± 40 nM for NOX1 . This represents a ~7.8-fold difference in binding affinity at the class level, suggesting that the benzothiadiazole scaffold offers enhanced complementarity for the NOX1 active site.
| Evidence Dimension | NADPH Oxidase 1 (NOX1) Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Undisclosed individually; class representative Ki = 18 nM (patent example, benzothiadiazole scaffold) [1] |
| Comparator Or Baseline | Setanaxib (GKT137831): Ki = 140 ± 40 nM (NOX1) |
| Quantified Difference | ~7.8-fold higher affinity for benzothiadiazole class representative relative to Setanaxib |
| Conditions | Human NOX1 membrane fluorescent assay; PBS pH 7.6; 25°C [1]; Setanaxib data from MedChemExpress biochemical assay panel |
Why This Matters
Procurement of this specific benzothiadiazole chemotype enables direct interrogation of NOX1 with a predicted higher binding affinity than clinically benchmarked NOX1 inhibitors, facilitating SAR studies for next-generation antifibrotic agents.
- [1] BindingDB Entry BDBM300372. (2019). Affinity Data for US10130619, Example 52: Ki = 18 nM for Human NADPH Oxidase 1. BindingDB. View Source
